2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the lysine derivative is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Alloc Protection: The carboxyl group is protected using the allyloxycarbonyl (Alloc) group.
Coupling Reaction: The protected lysine derivative is then coupled with the desired peptide chain using standard peptide coupling reagents such as HBTU or DIC.
Deprotection: The Fmoc and Alloc protecting groups are removed using appropriate deprotection reagents such as piperidine for Fmoc and palladium catalysts for Alloc.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are synthesized and purified.
Automated Peptide Synthesizers: These are used to automate the coupling and deprotection steps, ensuring high yield and purity.
Purification: The final product is purified using techniques such as HPLC to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group.
Reduction: Reduction reactions can occur at the fluorenylmethoxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives of the allyloxycarbonyl group.
Reduction: Reduced derivatives of the fluorenylmethoxycarbonyl group.
Substitution: Substituted derivatives at the amino and carboxyl groups.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid involves:
Molecular Targets: The compound targets specific amino acid residues in peptides and proteins.
Pathways Involved: It participates in the formation of peptide bonds and the protection of functional groups during peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Alloc)-OH: A similar compound with the same protecting groups but different amino acid residues.
Fmoc-Lys(Boc)-OH: Another similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of Alloc.
Fmoc-Lys(Mtt)-OH: A compound with a 4-methyltrityl (Mtt) protecting group.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid is unique due to the presence of both Fmoc and Alloc protecting groups, which provide enhanced stability and selectivity during peptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIOYNXBHZZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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